4-(2-Benzyloxyphenyl)-2-hydroxypyridine
CAS No.: 1261896-02-9
Cat. No.: VC11740489
Molecular Formula: C18H15NO2
Molecular Weight: 277.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261896-02-9 |
---|---|
Molecular Formula | C18H15NO2 |
Molecular Weight | 277.3 g/mol |
IUPAC Name | 4-(2-phenylmethoxyphenyl)-1H-pyridin-2-one |
Standard InChI | InChI=1S/C18H15NO2/c20-18-12-15(10-11-19-18)16-8-4-5-9-17(16)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20) |
Standard InChI Key | IYRKZWJOJQXYPC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=O)NC=C3 |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=O)NC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The molecular formula of 4-(2-Benzyloxyphenyl)-2-hydroxypyridine is C₁₈H₁₅NO₂, with a molar mass of 277.3 g/mol . The pyridine ring’s 2-position is occupied by a hydroxyl group (-OH), while the 4-position features a 2-benzyloxyphenyl substituent. This arrangement creates a planar geometry, as confirmed by X-ray crystallography of analogous compounds . The benzyloxy group introduces steric bulk, influencing the molecule’s solubility and binding affinity to biological targets.
Key Structural Attributes:
-
Hydrogen Bond Donor/Acceptor Sites: The hydroxyl group acts as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor.
-
Aromatic Stacking Potential: The benzyloxyphenyl moiety enables π-π interactions with protein residues or DNA bases .
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 3250–3300 cm⁻¹ (O-H stretch) and 1600–1650 cm⁻¹ (C=N pyridine ring).
-
NMR (¹H): Distinct signals include δ 8.2–8.4 ppm (pyridine H-3/H-5), δ 7.3–7.6 ppm (benzyloxyphenyl aromatic protons), and δ 5.1 ppm (benzyloxy CH₂) .
Synthesis and Optimization Strategies
Primary Synthetic Route
The preparation follows a three-step sequence (Figure 1):
Step 1: Benzylation of 2-hydroxyphenyl precursors using benzyl bromide under basic conditions (K₂CO₃, DMF).
Step 2: Cyclocondensation with 2-chloropyridine derivatives via Ullmann coupling, catalyzed by CuI/1,10-phenanthroline .
Step 3: Hydroxylation at the pyridine 2-position using H₂O₂ in acetic acid.
Industrial-Scale Modifications
Patent CN102060758B describes a scaled-up method using N,N-dimethylformamide (DMF) as a solvent and acetic anhydride for acetylative cyclization, reducing reaction time by 40% compared to traditional protocols. Key improvements include:
-
Solvent Recycling: Ethyl acetate is reclaimed post-crystallization, lowering production costs by ~22% .
-
Catalyst Loading: CuI reduced to 0.5 mol% without compromising yield .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 0.12 mg/mL (pH 7.4), increasing to 1.8 mg/mL under acidic conditions (pH 2.0).
-
Thermal Stability: Decomposition temperature = 218°C (DSC analysis).
Partition Coefficients
LogP (Octanol/Water) | LogD₇.₄ |
---|---|
2.34 ± 0.05 | 1.89 |
The moderate lipophilicity suggests adequate blood-brain barrier permeability, a trait observed in structurally related neuroactive compounds .
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 (Breast) | 12.4 |
A549 (Lung) | 18.9 |
HEK293 (Normal) | >100 |
Applications in Drug Development
Lead Optimization Strategies
-
Bioisosteric Replacement: Substituting the benzyloxy group with thioether moieties improves metabolic stability (t₁/₂ increased from 1.2 to 3.8 h in liver microsomes) .
-
Prodrug Design: Acetylation of the hydroxyl group enhances oral bioavailability (AUC₀–₂₄ = 1.8 µg·h/mL vs. 0.7 for parent compound) .
Toxicity Profile
-
Acute Toxicity (Rat): LD₅₀ > 500 mg/kg (oral)
-
hERG Inhibition: IC₅₀ = 28 µM, suggesting low cardiac risk at therapeutic doses .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume